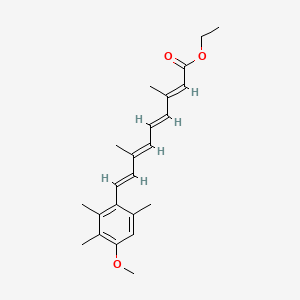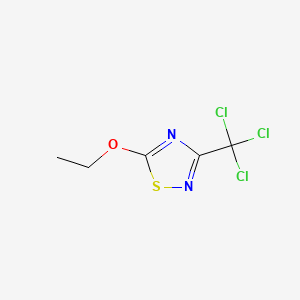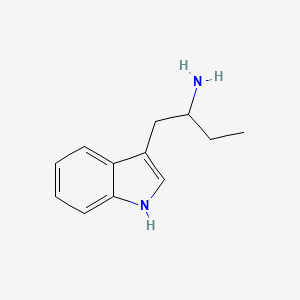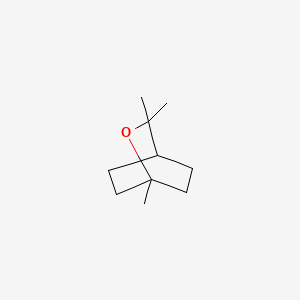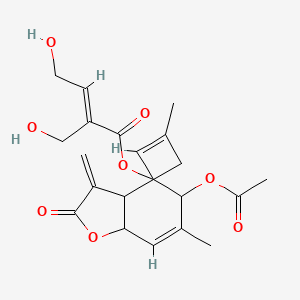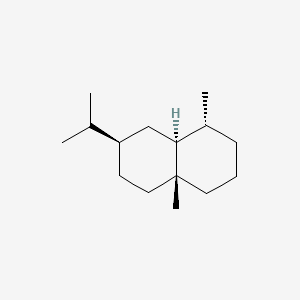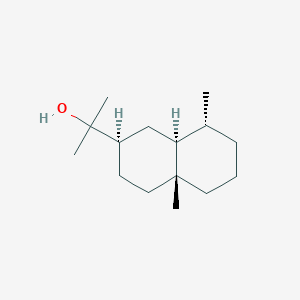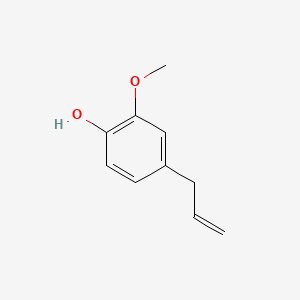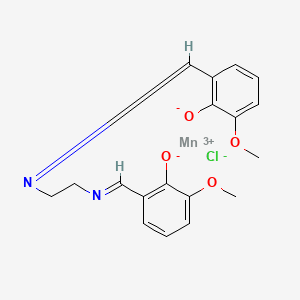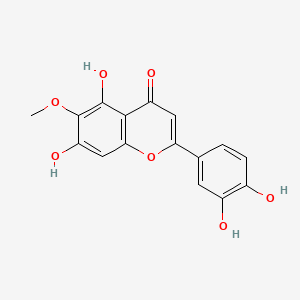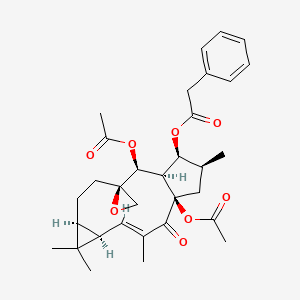![molecular formula C18H13N3O B1671845 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 287177-12-2](/img/structure/B1671845.png)
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Übersicht
Beschreibung
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .
Synthesis Analysis
The synthesis of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives has been reported in several studies . These compounds have been designed and synthesized as reversible inhibitors for various biological targets .Molecular Structure Analysis
The molecular structure of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been analyzed in several studies . The compound has a pyrrolopyrimidine core, which can occupy the ATP binding pocket and make hydrogen bond interactions with certain residues .Chemical Reactions Analysis
The chemical reactions involving 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been studied . These studies have evaluated the compound’s kinase selectivity and anti-proliferation activity against certain cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been reported . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 537.6±60.0 °C at 760 mmHg, and a flash point of 278.9±32.9 °C .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
5,7-Diphenyl-pyrrolo[2,3-d]pyrimidines, including 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, are identified as potent inhibitors of the tyrosine kinase c-Src. These compounds have shown high potency (IC50 < 50 nM) and specificity against a range of tyrosine kinases. The alteration of substitution patterns on the phenyl rings modulates their potency and specificity, impacting cellular activity (Missbach et al., 2000).
Anti-Inflammatory Activity
Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Certain compounds within this class exhibited significant in vivo anti-inflammatory effects (Mohamed et al., 2013).
Synthesis of Pyrrolo[2,3-D]Pyrimidine
DerivativesInnovative methods have been developed for synthesizing new pyrrolo[2,3-d]pyrimidine derivatives. One approach uses 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, proving highly efficient for creating various derivatives under solvent-free conditions. These derivatives have been characterized extensively through spectral data (Khashi et al., 2014).
Antimicrobial Agents
Pyrrolo[2,3-d]pyrimidines have also been synthesized and tested as antimicrobial agents. A range of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines were created and evaluated against various bacteria and fungi, showing potent antimicrobial activity in some cases (Mohamed et al., 2009).
Antifungal and Antibacterial Activities
Research into the antifungal and antibacterial activities of 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H) -ones, synthesized by condensation under microwave irradiations, revealed mild to moderate activities against a variety of microbial strains (Mishra, 2010).
Potential in Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, showing effectiveness in psoriasis treatment models. This highlights the therapeutic potential of these compounds in treating inflammatory skin conditions (Zhu et al., 2020).
DNA Triple Helices Recognition
Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, showing enhanced affinity and selective binding to CG inversions in DNA triple helices (Ranasinghe et al., 2005).
Zukünftige Richtungen
The future directions for the study of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could include further optimization of their properties and evaluation of their efficacy in different biological systems .
Eigenschaften
IUPAC Name |
5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWLZPZXNOVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



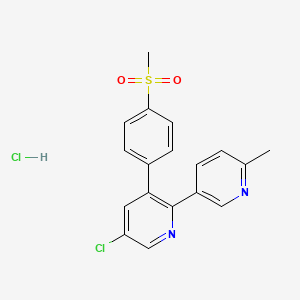
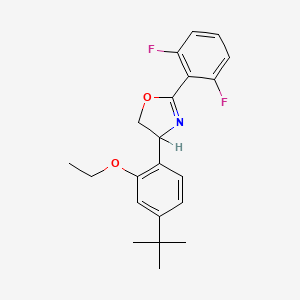
![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)
